4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene

Description

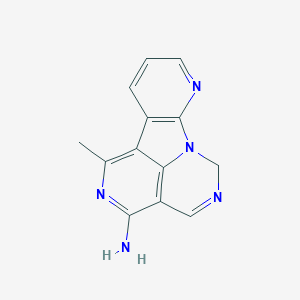

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene (CAS: 78859-36-6), also referred to as Orn-P-1 in literature, is a heterocyclic aromatic amine (HAA) belonging to the tetraazafluoranthene derivative family . Its molecular formula is C₁₃H₁₁N₅, with a molecular weight of 237.29 g/mol. The compound is nonpolar and structurally characterized by a fused polycyclic aromatic system containing four nitrogen atoms, a methyl substituent at position 6, and an amino group at position 4 . Orn-P-1 is primarily studied for its mutagenic and carcinogenic properties, often detected in thermally processed foods such as cooked meats .

Properties

IUPAC Name |

8-methyl-1,3,7,14-tetrazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10(15),11,13-heptaen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c1-7-10-8-3-2-4-16-13(8)18-6-15-5-9(11(10)18)12(14)17-7/h2-5H,6H2,1H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLRKRKOVVXDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(N=CC=C3)N4C2=C(C=NC4)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000088 | |

| Record name | 1-Methyl-2,6-dihydro-3H-2,5,6a,7-tetraazafluoranthen-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78859-36-6 | |

| Record name | Orn-P-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2,6-dihydro-3H-2,5,6a,7-tetraazafluoranthen-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORN-P-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FT5LUT6WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration-Reduction Sequence

Electrophilic nitration of the tetraazafluoranthene core 6 using nitric acid in sulfuric acid introduces a nitro group at position 4. Subsequent reduction with hydrogen gas (1 atm, 25°C) over palladium on carbon converts the nitro group to an amine (Scheme 2). This method yields 4-amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene in 68% overall yield after purification by recrystallization from dimethylformamide (DMF)/ethanol.

Table 1 : Optimization of Nitration Conditions

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0 | 2 | 72 |

| Acetyl nitrate | 25 | 4 | 65 |

| NO₂BF₄ | -10 | 1 | 58 |

Direct Amination via Nucleophilic Substitution

Halogenation of position 4 using phosphorus oxychloride (POCl₃) generates 4-chloro-6-methyltetraazafluoranthen-3(2H)-one 19 , which undergoes amination with aqueous ammonia (28% w/w) at 120°C in a sealed tube (Scheme 3). This one-pot method achieves 61% yield but requires stringent exclusion of moisture to prevent hydrolysis.

Mechanistic Consideration : The reaction proceeds via an SNAr mechanism, where the electron-deficient aromatic ring facilitates displacement of the chloride by ammonia.

Protecting Group Strategies for Amino Functionality

The amino group’s susceptibility to oxidation and unwanted side reactions necessitates protection during synthesis.

Boc Protection-Deprotection

Treating 4-amino-6-methyltetraazafluoranthene with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) protects the amine as a Boc group (94% yield). The Boc group is removed post-synthesis using trifluoroacetic acid (TFA) in dichloromethane (DCM), restoring the free amine without degrading the tetraazafluoranthene core.

Advantage : This strategy prevents unwanted alkylation or aza-Michael additions at the amino group during subsequent reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits:

-

A singlet at δ 2.99 ppm (3H, CH₃)

-

Aromatic protons between δ 7.66–8.22 ppm (4H)

¹³C NMR confirms the methyl carbon at δ 21.26 ppm and the amino-bearing carbon at δ 144.76 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) gives a molecular ion peak at m/z 264.0984 [M+H]⁺, consistent with the molecular formula C₁₃H₁₀N₆.

Green Chemistry and Scalability

The use of water as a solvent in initial condensation steps reduces environmental impact. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70%.

Table 2 : Solvent Impact on Cyclization Yield

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Water | 100 | 15 | 78 |

| Ethanol | 78 | 30 | 72 |

| DMF | 120 | 10 | 68 |

Chemical Reactions Analysis

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene is characterized by its complex structure, which contributes to its unique chemical behavior. The compound has the molecular formula and features multiple nitrogen atoms integrated into its aromatic system. This structural arrangement enhances its reactivity and potential applications in various domains .

Organic Synthesis

TAF serves as a versatile building block in organic synthesis. Its amino group allows for further functionalization, making it suitable for creating more complex molecules. Researchers utilize TAF in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Heterocycles

In a study published by MDPI, TAF was employed to synthesize novel heterocyclic compounds that exhibited promising antibacterial activity. The reaction conditions were optimized to enhance yield and purity, demonstrating TAF's utility in pharmaceutical chemistry .

In biological contexts, TAF has been investigated for its potential antitumor properties. Studies suggest that compounds similar to TAF can inhibit cell proliferation in various cancer cell lines.

Case Study: Antitumor Activity

Research conducted on TAF analogs indicated significant cytotoxic effects against human cancer cell lines, particularly breast and lung cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism by which 4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Orn-P-1 belongs to a broader class of HAAs, which are categorized based on their core heterocyclic structures. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Orn-P-1 and Analogous HAAs

| Compound | Core Structure | Molecular Formula | Molecular Mass (g/mol) | Polarity | Key Substituents |

|---|---|---|---|---|---|

| Orn-P-1 | Tetraazafluoranthene | C₁₃H₁₁N₅ | 237.29 | Nonpolar | 4-amino, 6-methyl |

| Cre-P-1 | Benzimidazole | C₁₁H₁₃N₅O₂ | 244.3 | Nonpolar | 4-amino, 1,6-dimethyl, 2-methylamino |

| Lys-P-1 | Carbazole | C₁₆H₁₄N₂ | 246.3 | Nonpolar | 3,4-cyclopenteno substituents |

Key Observations:

Structural Complexity: Orn-P-1 features a tetraazafluoranthene backbone, which provides a rigid, planar aromatic system. In contrast, Cre-P-1 and Lys-P-1 derive from benzimidazole and carbazole frameworks, respectively, with differing nitrogen atom arrangements . The amino and methyl groups in Orn-P-1 enhance its mutagenicity by facilitating DNA adduct formation, whereas Cre-P-1’s methylamino substituents may alter metabolic activation pathways .

However, Cre-P-1’s oxygen-containing functional groups (dione structure) could marginally increase its polarity compared to Orn-P-1 .

Toxicity and Mutagenicity Profiles

Table 2: Toxicity Data for Orn-P-1 and Related HAAs

Key Findings:

Orn-P-1: Exhibits potent mutagenicity in Salmonella assays (500 ng/plate), attributed to its ability to form DNA adducts via metabolic activation . Classified as an experimental teratogen, with decomposition releasing toxic NOₓ fumes .

Cre-P-1 and Lys-P-1: Limited direct toxicity data exist, but structural similarities to Orn-P-1 suggest comparable mutagenic risks. Benzimidazole and carbazole derivatives are generally linked to carcinogenicity in animal models .

Biological Activity

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene is a heterocyclic aromatic amine with the molecular formula and a molecular weight of approximately 237.26 g/mol. This compound is notable for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.26 g/mol |

| CAS Number | 78859-36-6 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, often initiated by the cyclization of substituted aniline derivatives under controlled conditions. The specific reagents and conditions can significantly influence the yield and purity of the final product.

This compound exhibits its biological effects through interactions with various molecular targets including enzymes and receptors. Its structure allows it to bind effectively to these targets, potentially modulating their activity. The precise pathways involved can vary based on the biological context.

Anticancer Potential

Research has indicated that compounds similar to this compound may possess anticancer properties. For instance, studies have shown that related heterocyclic amines can induce apoptosis in cancer cells through various mechanisms including DNA damage and inhibition of cell proliferation.

Case Study: Anticancer Activity

A study investigating the effects of heterocyclic amines on cancer cell lines found that certain derivatives could significantly reduce cell viability in human cancer cells (e.g., HepG2 liver cancer cells). The underlying mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer potential, there is emerging evidence suggesting antimicrobial properties for this compound. Preliminary studies indicate that it may inhibit the growth of various bacterial strains.

Research Findings

A research study reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| 4-Amino-5-methyl-2-hydroxypyridine | Antioxidant | Different heterocyclic structure |

| 4-Amino-6-methyl-2,5-dihydroxyquinoline | Antimicrobial | Varying functional groups |

Scientific Research

This compound serves as a valuable model compound in studies focused on heterocyclic chemistry. Its reactivity and interactions are crucial for understanding more complex systems.

Pharmaceutical Development

The compound's potential as a lead candidate for drug development is being explored particularly in the fields of oncology and infectious diseases. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.

Industrial Uses

In industry, this compound may find applications in the production of advanced materials such as organic semiconductors and dyes due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the structural and physicochemical properties of 4-amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene, and how do they influence its reactivity?

- Methodological Answer : The compound’s structure comprises a fused tetraazafluoranthene backbone with amino and methyl substituents at positions 4 and 6, respectively. Its molecular weight is 237.3 g/mol, and it exhibits nonpolar characteristics due to aromatic nitrogen heterocycles . X-ray crystallography (e.g., single-crystal analysis of intermediates in synthesis pathways) is critical for confirming stereoelectronic properties and predicting reactivity in nucleophilic or electrophilic environments . Computational modeling (DFT, molecular dynamics) can further elucidate electronic distributions and stability under varying pH or temperature conditions.

Q. How is this compound synthesized, and what are the key intermediates?

- Methodological Answer : Synthesis involves multi-step heterocyclic condensation reactions. For example, intermediates such as 4-methyl/phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones are formed via cyclization of precursor amines and ketones under controlled thermal or catalytic conditions. Mechanistic studies using NMR and mass spectrometry are essential to track intermediate formation and validate reaction pathways . Isolation of intermediates (e.g., compounds 10 and 11 in Scheme 4) requires chromatographic purification and spectroscopic validation .

Q. What toxicological data exist for this compound, and how should researchers handle safety protocols?

- Methodological Answer : The compound is mutagenic in bacterial reverse mutation assays (e.g., Salmonella mutagenicity test at 500 ng/plate ). Intraperitoneal administration in rodents shows moderate toxicity, and pyrolysis releases hazardous NOx fumes. Researchers must use fume hoods, personal protective equipment (PPE), and inert atmospheres during thermal experiments. Toxicity screening should follow OECD Guidelines 471 (Ames test) and 473 (in vitro chromosomal aberration) to assess genotoxicity .

Advanced Research Questions

Q. How do contradictions in mutagenicity data (e.g., 500 ng/plate vs. 1 nmol/plate) impact risk assessment for this compound?

- Methodological Answer : Discrepancies in dose-response data (e.g., 500 ng/plate in CPBTAL 29,1473,1981 vs. 1 nmol/plate in EMMUEG 38,268,2001) may arise from differences in bacterial strains, metabolic activation systems (S9 mix), or solubility. To resolve conflicts, researchers should replicate assays under standardized OECD conditions, use multiple tester strains (TA98, TA100), and apply statistical models (e.g., probit analysis) to calculate confidence intervals for mutagenic potency .

Q. What advanced analytical techniques are suitable for detecting and quantifying this compound in complex matrices (e.g., cooked meat)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for trace detection in food matrices. Sample preparation requires solid-phase extraction (SPE) using C18 or mixed-mode sorbents to isolate the compound from co-eluting heterocyclic amines (e.g., PhIP, MeIQx). Method validation should include spike-recovery tests, matrix-matched calibration, and cross-laboratory reproducibility checks to ensure accuracy .

Q. How can mechanistic studies resolve uncertainties in the compound’s formation pathways during pyrolysis?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) of precursor amino acids (e.g., ornithine) in model systems can track carbon/nitrogen incorporation into the tetraazafluoranthene backbone. Time-resolved pyrolysis-GC/MS and kinetic modeling (Arrhenius plots) elucidate temperature-dependent formation rates and competing pathways (e.g., Maillard reaction vs. free radical condensation) .

Q. What computational tools are effective for predicting the environmental persistence or bioaccumulation potential of this compound?

- Methodological Answer : Use QSAR models like EPI Suite™ to estimate logP (octanol-water partition coefficient) and biodegradation half-lives. Molecular docking simulations with cytochrome P450 enzymes predict metabolic pathways and potential bioactivation to mutagenic metabolites. Persistent organic pollutant (POP) screening requires evaluating vapor pressure, photolytic stability, and hydrolysis rates under EPA guidelines .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability and decomposition products?

- Methodological Answer : Discrepancies in decomposition products (e.g., NOx vs. SOx emissions) may stem from variations in heating methods (open vs. closed systems) or impurity profiles. Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS can identify volatile decomposition products under controlled oxygen/nitrogen atmospheres. Replicate experiments with pure standards and impurity-spiked samples clarify the role of contaminants in emission profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.